4-Ethyl-1-methyl-1H-pyrazol-5-amine hydrochloride
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Overview
Description
4-Ethyl-1-methyl-1H-pyrazol-5-amine hydrochloride is an organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, specifically, is characterized by the presence of an ethyl group at the 4-position, a methyl group at the 1-position, and an amine group at the 5-position of the pyrazole ring, with a hydrochloride salt form enhancing its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyl-1H-pyrazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazine with 1-methyl-3-oxobutan-1-one under acidic conditions to form the pyrazole ring . The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-methyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
4-Ethyl-1-methyl-1H-pyrazol-5-amine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-1-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyrazole ring can participate in π-π interactions and other non-covalent interactions, modulating the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-4-methyl-1H-pyrazol-5-amine
- 1-Methyl-1H-pyrazol-4-amine
- 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
Uniqueness
4-Ethyl-1-methyl-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H12ClN3 |
---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
4-ethyl-2-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C6H11N3.ClH/c1-3-5-4-8-9(2)6(5)7;/h4H,3,7H2,1-2H3;1H |
InChI Key |
JBOONHKQSYHAOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1)C)N.Cl |
Origin of Product |
United States |
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